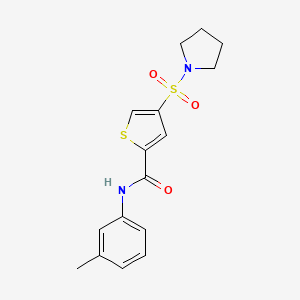

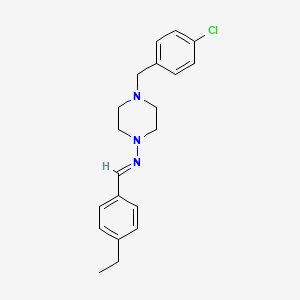

![molecular formula C16H17N3O B5536251 4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)

4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Nicotinonitrile derivatives, similar to the compound of interest, are synthesized through various chemical routes, often involving the condensation of aldehydes, ketones, or cyanides. For instance, the synthesis of related compounds has involved reactions with halo compounds or via Schiff bases reduction route, indicating the versatility of synthetic approaches for this class of compounds (J. V. Guna et al., 2015) (P. A. Ajibade & F. P. Andrew, 2021).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives often exhibits significant features like non-planarity and the presence of various functional groups that influence their chemical behavior and potential applications. For example, studies have shown that similar compounds have almost identical bond lengths and molecular conformations but can adopt different crystal structures (J. Cobo et al., 2008).

Chemical Reactions and Properties

Nicotinonitrile derivatives participate in various chemical reactions, including nucleophilic displacement reactions and reactions with organo cuprates, leading to the formation of nicotinic acid and nicotinamide derivatives. These reactions highlight the chemical versatility and potential for functionalization of these compounds (A. Abdel-Aziz, 2007).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solvatochromic effects and crystal structures, are influenced by their molecular conformations and interactions. Studies have detailed the crystal structure, DFT, and photophysical studies, indicating these compounds' potential as materials for blue light-emitting applications (T. N. Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of nicotinonitrile derivatives, including their reactivity and interaction with other molecules, are crucial for their applications in material science and organic chemistry. For instance, their role as corrosion inhibitors for carbon steel in acidic solutions and their application in the synthesis of pyrazoles underline their importance in various chemical domains (A. Fouda et al., 2019) (A. Moosavi‐Zare et al., 2013).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Research has explored the synthesis of nicotinonitrile derivatives and their potential in antimicrobial applications. One study focused on the synthesis of 2-Methoxy and 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile derivatives, which were evaluated for their antimicrobial activities against a range of Gram-positive, Gram-negative bacteria, and fungi. These compounds show promise in antimicrobial treatments due to their selective toxicity against microbial cells (J. V. Guna et al., 2015).

Corrosion Inhibition

Nicotinonitrile derivatives have been investigated for their corrosion inhibition properties. Studies on pyridine derivatives, including 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile, have demonstrated significant inhibitory effects on steel corrosion in acidic environments. These compounds are considered effective corrosion inhibitors due to their ability to form a protective layer on the metal surface, as evidenced by various electrochemical and surface analysis techniques (K. R. Ansari et al., 2015).

Molecular Structure and Properties

The crystal structure and molecular properties of nicotinonitrile derivatives have been subjects of interest in several studies. Investigations into molecules such as 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile have provided insights into their non-planar molecular structures, intramolecular interactions, and potential applications in materials science. These studies often employ X-ray crystallography, spectroscopic techniques, and computational methods to elucidate the compounds' structural features and their implications for functionality (S. Chantrapromma et al., 2009).

Eigenschaften

IUPAC Name |

4-(methoxymethyl)-6-methyl-2-(4-methylanilino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-11-4-6-14(7-5-11)19-16-15(9-17)13(10-20-3)8-12(2)18-16/h4-8H,10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPCMMFPBDMYPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CC(=C2C#N)COC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxymethyl)-6-methyl-2-(4-toluidino)-3-pyridyl cyanide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5536196.png)

![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)

![N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)

![4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5536228.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)

![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)